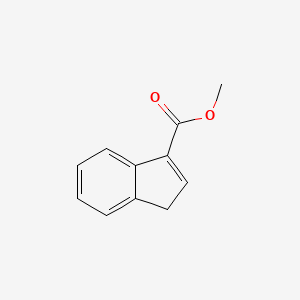

Methyl 1H-indene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3H-indene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCZDADAEVAQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375415 | |

| Record name | Methyl 1H-indene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-79-7 | |

| Record name | Methyl 1H-indene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl 1H-indene-3-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This technical guide provides a detailed overview of the known physical and chemical characteristics of Methyl 1H-indene-3-carboxylate (CAS No: 39891-79-7), a valuable building block in organic synthesis.

Core Physical and Chemical Data

This compound is an ester derivative of 1H-indene-3-carboxylic acid. It is recognized for its utility in the synthesis of a variety of organic compounds, finding applications in the pharmaceutical and chemical industries.[1] The compound typically presents as a light-yellow oil or liquid.[2][3] For optimal stability, it should be stored in a dry, sealed container at temperatures between 2-8°C.[4]

General and Computational Properties

Below is a summary of the fundamental identifiers and computed properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2][4] |

| Molecular Weight | 174.20 g/mol | [1][4] |

| CAS Number | 39891-79-7 | [1][2][4] |

| Purity | ≥95% | [2][4] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.7991 | [4][5] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 1 | [4] |

Experimentally Determined Physical Properties

The following table summarizes the key physical properties of this compound that have been determined experimentally. It is important to note that a specific melting point has not been reported and is listed as not applicable for this oily substance.[1]

| Physical Property | Value | Conditions | Reference |

| Physical State | Light-yellow oil / Liquid | Ambient | [2][3] |

| Boiling Point | 291.7 °C | at 760 mmHg | [1][5] |

| Density | 1.181 g/cm³ | Not Specified | [1][5] |

| Flash Point | 118.1 °C | Not Specified | [1] |

| Solubility | Not Available | - | [1] |

| Melting Point | Not Available | - | [1] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been described in the literature, employing a visible-light-promoted Wolff rearrangement.

Synthesis of this compound

A general procedure for the synthesis involves the reaction of a 1-diazonaphthalen-2(1H)-one with methanol in a suitable solvent under blue LED irradiation.[3][6]

General Procedure: An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with the 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equivalent), methanol, and toluene (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield the desired this compound as a light-yellow oil.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR spectral data have been reported for this compound in CDCl₃.[3]

¹H NMR (300 MHz, CDCl₃): δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.39 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm.[3]

¹³C NMR (75 MHz, CDCl₃): δ 164.6, 144.6, 143.4, 140.7, 136.1, 126.7, 125.6, 123.8, 122.4, 51.6, 38.5 ppm.[3]

Characterization Workflow

The logical flow for the synthesis and characterization of a chemical compound such as this compound is depicted in the following diagram. This workflow ensures the correct synthesis and purification of the target molecule, followed by rigorous structural and purity verification.

Caption: Workflow for Synthesis and Characterization.

References

- 1. lookchem.com [lookchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. rsc.org [rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:39891-79-7 | Chemsrc [chemsrc.com]

- 6. Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of Methyl 1H-indene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indene-3-carboxylate is a versatile organic compound with applications in the pharmaceutical and chemical industries as a synthetic building block. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, with the CAS number 39891-79-7, is an ester derivative of 1H-indene-3-carboxylic acid.[1] It is recognized for its utility as a key intermediate in the synthesis of a variety of organic molecules.[1] While some physical properties like the melting point are not consistently reported, its other characteristics have been documented. The compound is typically described as a light-yellow oil.[2]

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₂ | [1][3][4] |

| Molecular Weight | 174.2 g/mol | [1][3] |

| Appearance | Light-yellow oil | [2] |

| Boiling Point | 291.7 °C at 760 mmHg | [1][3] |

| Density | 1.181 g/cm³ | [1][3] |

| Flash Point | 118.1 °C | [1][3] |

| Melting Point | N/A | [1] |

| Solubility | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

1.2.1. ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Source(s) |

| 7.97 | d | 7.6 | 1H | Aromatic H | [2] |

| 7.42 – 7.39 | m | 2H | Aromatic H | [2] | |

| 7.31 – 7.17 | m | 2H | Aromatic H | [2] | |

| 3.84 | s | 3H | -OCH₃ | [2] | |

| 3.46 | d | 1.9 | 2H | -CH₂- | [2] |

1.2.2. ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Source(s) |

| 164.6 | C=O (ester) | [2] |

| 144.6 | Aromatic C | [2] |

| 143.4 | Aromatic C | [2] |

| 140.7 | Aromatic C | [2] |

| 136.1 | Aromatic C | [2] |

| 126.7 | Aromatic C-H | [2] |

| 125.6 | Aromatic C-H | [2] |

| 123.8 | Aromatic C-H | [2] |

| 122.4 | Aromatic C-H | [2] |

| 51.6 | -OCH₃ | [2] |

| 38.5 | -CH₂- | [2] |

1.2.3. Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data provides confirmation of the elemental composition.

| Ion | Calculated m/z | Found m/z | Source(s) |

| [M+H]⁺ | Not explicitly found for the methyl ester, but related ethyl ester C₁₂H₁₃O₂ [M+H]⁺ is 189.0916 | 189.0910 | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A notable and recent method involves a visible-light-promoted Wolff rearrangement.

Synthesis via Visible-Light-Promoted Wolff Rearrangement

This method provides a versatile route to various 1H-indene-3-carboxylates.[5]

2.1.1. General Procedure

An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield the desired product.[2]

2.1.2. Materials and Instrumentation

-

Reactants: 1-Diazonaphthalen-2(1H)-ones, various alcohols (in this case, methanol).

-

Solvent: Toluene.

-

Purification: Silica gel for flash column chromatography (200-300 mesh).

-

Instrumentation: Blue LED reactor (24 W), NMR spectrometer (Bruker AV 300 and 400 MHz), Mass spectrometer (Agilent GC/MS 5975C system).[2]

Analytical Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C spectra are collected on a Bruker AV 300 or 400 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and residual solvent peaks are used as an internal standard (¹H NMR: CDCl₃ at 7.26 ppm; ¹³C NMR: CDCl₃ at 77.0 ppm).[2]

2.2.2. Mass Spectrometry (MS)

Mass spectra are collected on an Agilent GC/MS 5975C system, a MALDI Micro MX mass spectrometer, or an API QSTAR XL System.[2]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the indene core and the carboxylate functional group. The indene ring system is known to undergo various reactions.

Reactivity of the Indene Core

The indene moiety is susceptible to polymerization and can participate in cycloaddition reactions.[6] Specifically, 1H-indene-3-carboxylic acid, a closely related compound, has been shown to react with ethylenic dienophiles via a Diels-Alder reaction, proceeding through a 2H-indene (isoindene) intermediate.[7] This suggests that this compound could undergo similar cycloaddition reactions, making it a valuable synthon for constructing complex polycyclic systems.

Reactivity of the Methyl Ester Group

The methyl ester group can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols under appropriate catalytic conditions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined spectroscopic properties, although some physical data such as its melting point and solubility require further investigation. The synthetic protocol outlined provides a modern and efficient route to this compound. Its reactivity, particularly the potential for cycloaddition reactions, makes it an attractive starting material for the synthesis of more complex molecular architectures relevant to pharmaceutical and materials science research. This guide serves as a foundational resource for professionals working with this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 1H-indene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, bonding, and spectroscopic properties of methyl 1H-indene-3-carboxylate. The document collates available quantitative data from spectroscopic analyses and provides detailed experimental protocols for its synthesis and characterization. Due to the current absence of published crystallographic data, a definitive analysis of bond lengths and angles is not possible. Therefore, this guide presents a combination of experimental spectroscopic data and theoretical considerations of its molecular structure.

Molecular Structure and Bonding

This compound possesses the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.19 g/mol .[1][2][3] The structure consists of a bicyclic indene core, which is comprised of a fused benzene and cyclopentadiene ring, with a methyl carboxylate group substituted at the 3-position.

The bonding within the molecule can be understood through the principles of orbital hybridization. The benzene ring is aromatic, with each carbon atom being sp² hybridized, leading to a planar hexagonal ring with delocalized π-electrons. The five-membered ring is not aromatic and contains both sp² and sp³ hybridized carbon atoms. The carbon atoms of the double bond (C2 and C3) are sp² hybridized, while the methylene carbon (C1) is sp³ hybridized. The carbonyl carbon of the ester group is sp² hybridized, and the methyl carbon is sp³ hybridized. This combination of hybridized states dictates the overall geometry and reactivity of the molecule.

While precise, experimentally determined bond lengths and angles for this compound are not currently available in the public domain, theoretical calculations and data from structurally similar compounds can provide estimations. For instance, the bond lengths within the benzene ring are expected to be intermediate between typical single and double carbon-carbon bonds, characteristic of aromatic systems.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following peaks have been reported (300 MHz, CDCl₃): δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.39 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm.[4]

¹³C NMR Spectroscopy

Mass Spectrometry

Predicted mass spectrometry data for this compound indicates several possible adducts. The expected m/z values are: [M+H]⁺: 175.07536, [M+Na]⁺: 197.05730, and [M-H]⁻: 173.06080.[5]

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound has not been found in the surveyed literature. However, characteristic absorption bands can be predicted based on its functional groups. Expected peaks would include C-H stretching from the aromatic and aliphatic portions, a strong C=O stretching vibration from the ester group (typically around 1720-1700 cm⁻¹), C=C stretching from the aromatic and olefinic groups, and C-O stretching from the ester.

| Spectroscopic Data | This compound |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.39 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm[4] |

| ¹³C NMR | Data not explicitly available. See section 2.2 for discussion. |

| Mass Spectrometry (Predicted) | [M+H]⁺: 175.07536, [M+Na]⁺: 197.05730, [M-H]⁻: 173.06080[5] |

| Infrared (IR) | Data not available. See section 2.4 for discussion. |

Experimental Protocols

Synthesis of this compound

A reported synthesis involves a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones followed by trapping of the in situ generated ketene intermediate with methanol.[6]

General Procedure: An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol, and toluene (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield this compound as a light-yellow oil.[4]

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a Bruker AV 300 or 400 MHz NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent peak (¹H NMR: CDCl₃ at 7.26 ppm; ¹³C NMR: CDCl₃ at 77.0 ppm).[4]

Mass Spectrometry: Mass spectra can be obtained using an Agilent GC/MS 5975C system, a MALDI Micro MX mass spectrometer, or an API QSTAR XL System.[4]

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways. However, the indene scaffold is present in various bioactive molecules, suggesting that derivatives of this compound could be of interest in drug discovery and development.[2]

Conclusion

This technical guide has summarized the available information on the molecular structure, bonding, and characterization of this compound. While spectroscopic data provides a solid foundation for its identification and characterization, the absence of crystallographic data precludes a detailed, quantitative analysis of its three-dimensional structure. Future research involving X-ray crystallography or computational chemistry would be invaluable in providing a more complete understanding of the molecular geometry and bonding of this compound. The synthetic protocol outlined provides a clear pathway for obtaining this molecule for further study.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. lookchem.com [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - this compound (C11H10O2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 1H-indene-3-carboxylate (CAS: 39891-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indene-3-carboxylate, with the CAS number 39891-79-7, is an ester derivative of 1H-indene-3-carboxylic acid. This molecule serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and chemical industries. Its indene core is a structural motif found in various biologically active compounds, making this carboxylate derivative a subject of interest for research and development in the pursuit of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 39891-79-7 | |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.20 g/mol | |

| Boiling Point | 291.7 °C at 760 mmHg | |

| Density | 1.181 g/cm³ | |

| Flash Point | 118.1 °C | |

| Appearance | Light-yellow oil | |

| Solubility | Data not widely available, but expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and THF. | |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been reported:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following peaks have been reported for a sample in CDCl₃:

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| δ 7.97 (d, J = 7.6 Hz, 1H) | δ 164.6 |

| δ 7.42 – 7.39 (m, 2H) | δ 144.6 |

| δ 7.31 – 7.17 (m, 2H) | δ 143.4 |

| δ 3.84 (s, 3H) | δ 140.7 |

| δ 3.46 (d, J = 1.9 Hz, 2H) | δ 136.1 |

| δ 126.7 | |

| δ 125.6 | |

| δ 123.8 | |

| δ 122.4 | |

| δ 51.6 | |

| δ 38.5 |

Note: NMR data is sourced from a specific synthetic protocol and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: Expected characteristic peaks would include C=O stretching for the ester group (around 1700-1730 cm⁻¹), C-O stretching (around 1100-1300 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-H stretching for both aromatic and aliphatic protons.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 174.0681, corresponding to the molecular formula C₁₁H₁₀O₂. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis of this compound

The synthesis of the indene-3-carboxylate scaffold can be achieved through various synthetic strategies. One detailed experimental protocol found is a visible-light-promoted Wolff rearrangement.

Visible-Light-Promoted Wolff Rearrangement

This method provides a route to diverse 1H-indene-3-carboxylates under mild reaction conditions.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: In an oven-dried 4-mL vial equipped with a magnetic stirring bar, charge 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL).

-

Reaction Execution: Stir the mixture at room temperature under the irradiation of a 24 W blue LED for 12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, directly subject the reaction mixture to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield the desired product, this compound. A reported yield for this procedure is 70%.

Alternative Synthetic Strategies

While the visible-light-promoted Wolff rearrangement is a modern and efficient method, other classical organic reactions could potentially be adapted for the synthesis of the indene-3-carboxylate scaffold. These include:

-

Dieckmann Condensation: An intramolecular Claisen condensation of a suitably substituted diester could be a viable route to a cyclic β-keto ester, which could then be further elaborated to the target indene system.

-

Fischer Indole Synthesis Analogs: While typically used for indole synthesis, variations of this reaction could potentially be explored for the construction of the indene ring system from different starting materials.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex organic molecules. The indene scaffold is present in a number of compounds with interesting biological activities, suggesting that derivatives of this compound could be valuable in drug discovery programs.

Potential as a Synthetic Intermediate

Given its functional groups (ester and a reactive indene ring), this compound can undergo a variety of chemical transformations, including:

-

Ester Manipulation: Hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or transesterification to other esters.

-

Ring Functionalization: The indene ring can be subjected to electrophilic substitution, addition reactions, or metal-catalyzed cross-coupling reactions to introduce further diversity.

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Indene Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indene carboxylates, a class of organic compounds featuring a fused bicyclic aromatic ring system, have emerged as a privileged scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and biological significance of these molecules. From their early roots in the late 19th-century explorations of coal tar derivatives to their current-day applications as potent tubulin polymerization inhibitors and anti-angiogenic agents, this document traces the scientific journey of indene carboxylates. Detailed experimental protocols for both classical and modern synthetic methodologies are provided, alongside tabulated quantitative data to facilitate comparison. Furthermore, key signaling pathways modulated by indene carboxylates in the context of cancer therapeutics are visualized through detailed diagrams.

Discovery and Early History

The story of indene carboxylates is intrinsically linked to the discovery of their parent hydrocarbon, indene. In 1890, German chemists Wilhelm von Miller and Johannes Rohde first isolated indene from the complex mixture of aromatic hydrocarbons present in coal tar.[1] Their meticulous fractional distillation work yielded a fraction boiling between 175–185 °C, from which they isolated the novel bicyclic aromatic compound.[1]

The first foray into the synthesis of indene derivatives, including early precursors to carboxylated forms, can be traced back to the seminal work of William Henry Perkin Jr. and G. Révay in 1894.[2] Their paper, "Synthesis of indene, hydrindene, and some of their derivatives," published in the Journal of the Chemical Society, Transactions, laid the foundational groundwork for the chemical manipulation of the indene core.[2][3] While this early work did not focus extensively on the direct synthesis of indene carboxylic acids as we know them today, it described the preparation of hydrindene carboxylic acid, a saturated analogue, and explored the reactivity of the indene ring system, paving the way for future functionalization.[3]

Early synthetic strategies were often multi-step and lacked the efficiency of modern methods. One of the classical approaches to introduce a carboxyl group onto the indene ring was through the oxidation of alkyl-substituted indenes. For instance, oxidation of indene with potassium dichromate was known to yield homophthalic acid (o-carboxylphenylacetic acid), demonstrating the susceptibility of the five-membered ring to oxidative cleavage.[4]

Evolution of Synthetic Methodologies

The synthesis of indene carboxylates has evolved significantly from the early exploratory work. Modern methods offer greater control over regioselectivity and stereoselectivity, higher yields, and broader substrate scope. These can be broadly categorized into classical and modern approaches.

Classical Synthetic Approaches

Classical methods often rely on fundamental organic reactions, some of which are still in use today for specific applications.

The Perkin reaction, a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a base, has been adapted for the synthesis of certain indene carboxylates. For example, a modified Perkin reaction can be employed to synthesize 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid from 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile and tert-butyl acetoacetate.[5]

The intramolecular Friedel-Crafts reaction is a powerful tool for the cyclization of appropriately substituted aromatic compounds to form the indene nucleus. This method has been widely used to prepare indanones, which can then be further functionalized to indene carboxylates.[6][7] For instance, the cyclization of aryl-substituted allylic alcohols can be catalyzed by Lewis acids like FeCl₃ to yield indene derivatives.[6]

Modern Synthetic Approaches

Modern synthetic chemistry has introduced a plethora of new reagents and catalytic systems that have revolutionized the synthesis of indene carboxylates, enabling the construction of highly functionalized and complex molecules.

Palladium, rhodium, and gold catalysts have been extensively used in the synthesis of indenes and their derivatives.[8][9][10] These methods include:

-

Heck-type coupling reactions: Aryl fluorides can be coupled with olefins to provide alkene products that can be precursors to indene systems.[11]

-

Rhodium-catalyzed annulation: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst affords indene derivatives in high yields.[9]

-

Gold-catalyzed enantioselective synthesis: Chiral gold catalysts can be used to synthesize functionalized indenes with high enantioselectivity.[10]

A novel and environmentally friendly approach involves the use of graphene oxide (GO) to mediate the intramolecular Friedel-Crafts-type allylic alkylation of Morita-Baylis-Hillman alcohols to produce indene-2-carboxylates.[12]

Quantitative Data

The following tables summarize key quantitative data from various synthetic protocols for indene carboxylates and their derivatives, providing a comparative overview of their efficiencies.

| Product | Starting Materials | Reaction Type | Catalyst/Reagent | Yield (%) | Reference |

| 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid | 2-(3-Oxoisobenzofuran-1(3H)-ylidene)malononitrile, tert-butyl acetoacetate | Perkin Reaction | Acetic anhydride, triethylamine | 83 | [5] |

| Ethyl 1-alkyl-1H-indenes-2-carboxylate | Allyl acetate, Grignard reagents | Coupling Reaction | LiCuBr₂ | Good | [10] |

| Substituted Indenes | Morita-Baylis-Hillman Alcohols | Intramolecular Friedel-Crafts | Graphene Oxide | Up to 80 | [12] |

| Indene Derivatives | Arylallenes, Ethenetricarboxylate triesters | Conjugate addition/Friedel-Crafts | SnCl₄ | Efficient | [13] |

| Compound | Biological Target | Activity (IC₅₀) | Reference |

| Dihydro-1H-indene derivative (12d) | Tubulin Polymerization | 0.028 - 0.087 µM (antiproliferative) | [14][15] |

| Benzocyclooctene analogue (23) | Tubulin Polymerization | < 5 µM | [16] |

| Indene-based compound (31) | Tubulin Polymerization | 11 µM | [16] |

Experimental Protocols

Synthesis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid via Perkin Reaction[5]

Materials:

-

2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (300 mg, 1.53 mmol)

-

tert-butyl acetoacetate (302 mg, 314 µL, 1.91 mmol)

-

Triethylamine (1.35 mL)

-

Acetic anhydride (2.04 mL)

-

2 N Hydrochloric acid (10 mL)

-

Water

Procedure:

-

A mixture of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile, tert-butyl acetoacetate, triethylamine, and acetic anhydride is stirred at room temperature for 72 hours.

-

A 2 N solution of HCl is added, and the reaction mixture is stirred at 70 °C for 2 hours.

-

After cooling to room temperature, the solid precipitate is filtered off and washed with water.

-

The resulting orange solid is 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid (Yield: 302 mg, 83%).

Graphene Oxide-Mediated Synthesis of Indene-2-carboxylates[12]

Materials:

-

Morita-Baylis-Hillman Alcohol

-

Graphene Oxide (GO)

-

Solvent (e.g., Toluene)

-

Silica gel

-

Ethyl acetate

Procedure:

-

To a solution of the Morita-Baylis-Hillman alcohol in the chosen solvent, graphene oxide is added.

-

The reaction mixture is stirred and heated (e.g., to 80°C) for a specified time (e.g., 16 hours).

-

After cooling to room temperature, the graphene oxide is removed by filtration through a plug of silica gel.

-

The silica plug is washed with ethyl acetate, and the combined organic phases are collected.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the indene-2-carboxylate.

Biological Significance and Signaling Pathways

Indene carboxylates and their derivatives have garnered significant attention in drug discovery due to their diverse biological activities. A prominent area of research is their role as anticancer agents, primarily through the inhibition of tubulin polymerization and the disruption of angiogenesis.

Inhibition of Tubulin Polymerization

Certain indene derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine binding site on β-tubulin.[14][15][16][17] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[8][18] By interfering with microtubule formation, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[14][15]

Caption: Inhibition of tubulin polymerization by indene carboxylates.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[19][20][21] Some indene derivatives have demonstrated potent anti-angiogenic properties.[14][15] While the precise mechanisms can vary, one key pathway involves the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling.[20][22] VEGF is a potent pro-angiogenic factor that binds to its receptors (VEGFRs) on endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, migration, and survival.[14][16][22] By interfering with this pathway, indene carboxylates can suppress the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Caption: Inhibition of VEGF signaling pathway by indene carboxylates.

Conclusion

From their humble beginnings as components of coal tar, indene carboxylates have evolved into a versatile and valuable class of compounds. The journey from the early synthetic explorations of the late 19th century to the sophisticated, highly selective modern methodologies highlights the remarkable progress in the field of organic chemistry. For researchers, scientists, and drug development professionals, the indene carboxylate scaffold continues to offer exciting opportunities. Its proven efficacy as a tubulin polymerization inhibitor and an anti-angiogenic agent underscores its potential in the development of novel cancer therapeutics. As our understanding of the intricate signaling pathways they modulate deepens, and as synthetic chemists continue to refine and innovate, the future of indene carboxylates in medicine and beyond appears bright.

References

- 1. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mcb.berkeley.edu [mcb.berkeley.edu]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient Synthesis of Indene Derivatives via Intramolecular Friedel‐Crafts Cyclization of Tetraaryl Substituted 1,3‐Butadienes | Semantic Scholar [semanticscholar.org]

- 7. BJOC - Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives [beilstein-journals.org]

- 8. bosterbio.com [bosterbio.com]

- 9. ClinPGx [clinpgx.org]

- 10. repository.gatech.edu [repository.gatech.edu]

- 11. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 12. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 13. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. mdpi.com [mdpi.com]

- 18. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 19. Indene synthesis [organic-chemistry.org]

- 20. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lewis acid promoted reactions of ethenetricarboxylates with allenes: synthesis of indenes and gamma-lactones via conjugate addition/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medium.com [medium.com]

Spectroscopic Profile of Methyl 1H-indene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-indene-3-carboxylate, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 200 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.03 | dd | 1H | 7.8, 0.6 | Aromatic H |

| 7.40 | m | 4H | - | Aromatic H, C=CH |

| 3.89 | s | 3H | - | OCH₃ |

| 3.51 | d | 2H | 2.0 | CH₂ |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum was acquired in CDCl₃ on a 50 MHz spectrometer. Chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O |

| 144.7 | CH (aromatic) |

| 143.4 | C (aromatic) |

| 140.8 | C (aromatic) |

| 136.1 | C (aromatic) |

| 126.7 | CH (aromatic) |

| 125.6 | CH (aromatic) |

| 123.8 | CH (aromatic) |

| 122.5 | CH (aromatic) |

| 51.7 | OCH₃ |

| 38.5 | CH₂ |

Table 2: ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS)

Low-resolution electron ionization mass spectrometry (LR-EI) confirms the molecular weight of the compound.

| m/z | Ion |

| 174 | [M]⁺ |

Table 3: Mass spectrometry data for this compound.

Note: Detailed fragmentation data was not available in the reviewed literature.

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1725 - 1705 |

| C=C (Aromatic) | 1600 - 1450 |

| C-O (Ester) | 1300 - 1000 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

Table 4: Expected IR absorption bands for this compound.

Experimental Protocols

The following sections describe the general methodologies used to obtain the spectroscopic data.

NMR Spectroscopy

NMR spectra were recorded on Bruker AC 200 and DPX 400 spectrometers. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent peak. For ¹H NMR, the CDCl₃ signal is typically at 7.26 ppm, and for ¹³C NMR, it is at 77.0 ppm.[1]

Mass Spectrometry

Mass spectra were collected on an Agilent GC/MS 5975C system, a MALDI Micro MX mass spectrometer, or an API QSTAR XL System.[1] The low-resolution mass spectrum was obtained using electron ionization (EI).

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of a solid sample involves preparing a thin film. The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, the spectrum of the thin film is recorded using an FT-IR spectrometer.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound, essential for its application in research and development. The tabulated data and outlined protocols offer a practical resource for scientists in the field.

References

A Technical Guide to the Theoretical Stability Analysis of Methyl 1H-indene-3-carboxylate

Executive Summary

Methyl 1H-indene-3-carboxylate is a versatile scaffold used in the synthesis of various bioactive molecules.[1] Understanding its molecular stability is crucial for predicting its reactivity, degradation pathways, and suitability for pharmaceutical development. While direct, in-depth theoretical studies exclusively focused on the stability of this compound are not abundant in publicly accessible literature, a robust computational framework can be established by applying methodologies used for the parent 1H-indene molecule and analogous heterocyclic systems.[2][3]

This guide outlines a comprehensive theoretical protocol using Density Functional Theory (DFT) to investigate the structural, electronic, and thermodynamic stability of this compound. It details the proposed computational workflow, key stability indicators, and presents baseline theoretical data from the parent 1H-indene compound for comparative purposes.

Proposed Computational Methodology

A rigorous theoretical investigation of molecular stability involves a multi-step computational protocol. The workflow is designed to first find the most stable molecular conformation (geometry optimization) and then use this structure to calculate various electronic and thermodynamic properties that describe its stability.

A typical workflow for such an analysis is detailed below.

Figure 1: Proposed DFT workflow for stability analysis.

Detailed Protocol

The following protocol is based on common practices in computational chemistry for analyzing organic molecules.[2][3]

-

Structure Preparation: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Computational Method Selection:

-

Theory Level: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.

-

Functional: The B3LYP hybrid functional is a robust starting point. For more specific properties, functionals like M06-2X or CAM-B3LYP can also be employed.[2]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is suggested to provide sufficient flexibility for describing the electronic structure.

-

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This step calculates the equilibrium geometry of the molecule.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These results also provide thermodynamic data like Gibbs free energy and enthalpy.

-

Electronic Property Calculation:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of electronic stability and chemical reactivity. A larger gap implies higher stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hyperconjugative interactions, and the nature of chemical bonds, which provides deep insight into the molecule's electronic stability.[3]

-

Key Stability Indicators and Data

The stability of this compound can be assessed through structural, thermodynamic, and electronic parameters. For context, theoretical data for the parent 1H-indene molecule is presented as a baseline.

Structural Stability

The addition of a methyl carboxylate group at the C3 position is expected to influence the geometry of the five-membered ring. The C2-C3 bond may exhibit more single-bond character compared to unsubstituted indene due to the electron-withdrawing nature of the ester group. Key bond lengths of the parent 1H-indene, calculated at the B3LYP/6-31G(d,p) level, are provided for comparison.[3]

| Parameter | Bond | Calculated Bond Length (Å)[3] |

| Five-Membered Ring | C1 - C2 | 1.509 |

| C2 - C3 | 1.352 | |

| C3 - C3a | 1.470 | |

| Central Bond | C3a - C7a | 1.411 |

| Six-Membered Ring | C4 - C5 | 1.385 |

| C5 - C6 | 1.401 | |

| C6 - C7 | 1.384 |

Table 1: Optimized geometric parameters for the parent 1H-indene molecule.

Electronic Stability

The electronic stability is primarily evaluated by the HOMO-LUMO energy gap. A larger gap suggests lower reactivity and higher kinetic stability.[3] The electron-withdrawing ester group is expected to lower the energy of both the HOMO and LUMO, and the net effect on the energy gap would determine the change in electronic stability relative to the parent indene.

Figure 2: Influence of the substituent on the indene core.

| Molecule | HOMO Energy (eV)[3] | LUMO Energy (eV)[3] | HOMO-LUMO Gap (eV)[3] |

| 1H-Indene | -5.67 | -0.68 | 4.99 |

Table 2: Frontier molecular orbital energies for the parent 1H-indene molecule.

Conclusion

A comprehensive theoretical study of this compound requires a systematic computational approach. By employing DFT calculations with appropriate functionals and basis sets, researchers can obtain reliable data on the molecule's optimized geometry, thermodynamic properties, and electronic structure. The analysis of parameters such as the HOMO-LUMO energy gap and NBO charge distribution provides critical insights into its stability. The data and methodologies presented in this guide offer a foundational framework for scientists to conduct detailed stability assessments, aiding in the rational design and development of new chemical entities.

References

Tautomerism in Indene Carboxylates: A Technical Guide for Researchers

An In-depth Technical Guide on the Tautomerism of 1H-Indene versus 3H-Indene Carboxylates for Researchers, Scientists, and Drug Development Professionals.

Introduction

Indene and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials. The tautomeric nature of substituted indenes, particularly the equilibrium between 1H- and 3H-isomers, plays a crucial role in their reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the tautomerism in 1H-indene and 3H-indene carboxylates, focusing on the theoretical underpinnings, experimental analysis, and expected outcomes. While direct comparative studies on this specific tautomeric system are limited in the literature, this guide extrapolates from well-understood principles of tautomerism and data from analogous indene systems to provide a robust framework for researchers.

The tautomerization between 1-substituted and 3-substituted indenes is typically a base-catalyzed process that proceeds through a common indenyl anion intermediate.[1] The position of the equilibrium is dictated by the relative thermodynamic stability of the two tautomers. Generally, the 3-substituted isomer, where the substituent is conjugated with the styrene-like π-system, is thermodynamically more stable than the 1-substituted isomer.[1]

Theoretical Framework of Indene Carboxylate Tautomerism

The tautomeric equilibrium between a 1H-indene carboxylate and its corresponding 3H-indene carboxylate involves the migration of a proton and a shift of the double bond within the five-membered ring. The relative stability of these tautomers is influenced by several factors, including steric effects, electronic effects of substituents, and solvent polarity.

Key Factors Influencing Equilibrium:

-

Conjugation: The 3H-indene carboxylate isomer benefits from extended conjugation of the carboxylate group with the aromatic system, which is a significant stabilizing factor.

-

Steric Hindrance: Bulky substituents at the 1-position can destabilize the 1H-tautomer, shifting the equilibrium towards the 3H-isomer.[2]

-

Electronic Effects: Electron-donating or withdrawing substituents on the aromatic ring can influence the acidity of the protons at C1 and C3 and the stability of the indenyl anion intermediate, thereby affecting the rate of tautomerization and the position of the equilibrium.[3][4][5]

-

Solvent Effects: Polar solvents can influence the tautomeric equilibrium by differentially solvating the tautomers and the transition state.[4]

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the relative energies and thermodynamic stabilities of the tautomers.[6]

Experimental Analysis of Tautomeric Equilibrium

The quantitative analysis of tautomeric mixtures primarily relies on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a highly effective method for determining the ratio of tautomers in solution, provided that the interconversion between the tautomers is slow on the NMR timescale.[7][8]

Expected ¹H NMR Chemical Shifts:

The chemical shifts of the protons in the five-membered ring are characteristic for each tautomer.

| Proton | Expected Chemical Shift (ppm) - 1H-Indene carboxylate | Expected Chemical Shift (ppm) - 3H-Indene carboxylate |

| H1 | ~4.0 - 4.5 (methine) | ~7.0 - 7.5 (vinylic) |

| H2 | ~6.5 - 7.0 (vinylic) | ~3.5 - 4.0 (methylene) |

| H3 | ~3.0 - 3.5 (methylene) | N/A |

Note: These are estimated ranges based on general principles of NMR spectroscopy and data from related indene structures. Actual values will vary depending on the specific carboxylate ester and solvent.[9][10][11][12]

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of the indene carboxylate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Spectral Analysis: Identify the characteristic signals for each tautomer. Integrate the well-resolved signals corresponding to a specific proton (or group of protons) in each tautomer.

-

Calculation of Equilibrium Constant (K_eq): The equilibrium constant is calculated from the ratio of the integrals of the signals for the two tautomers.

K_eq = [3H-indene carboxylate] / [1H-indene carboxylate] = (Integral of 3H-isomer signal) / (Integral of 1H-isomer signal)

dot

Caption: Workflow for NMR-based determination of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two tautomers will likely have different absorption spectra due to differences in their conjugated π-electron systems.[13][14] The 3H-indene carboxylate, with its more extended conjugation, is expected to have a longer wavelength absorption maximum (λ_max) compared to the 1H-isomer.[13][15]

Expected UV-Vis Absorption Data:

| Tautomer | Expected λ_max (nm) | Rationale |

| 1H-Indene carboxylate | Shorter wavelength | Less extended π-conjugation |

| 3H-Indene carboxylate | Longer wavelength | More extended π-conjugation |

Note: The exact λ_max values will depend on the solvent and the specific substituents on the indene ring.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of solutions of the indene carboxylate of known concentrations in a suitable solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Spectral Analysis: Deconvolute the overlapping spectra of the two tautomers to determine their individual contributions to the total absorbance at different wavelengths. This can be a complex process and may require advanced data analysis techniques.

-

Calculation of Equilibrium Constant (K_eq): The equilibrium constant can be determined from the absorbances and molar absorptivities of the individual tautomers.

A = ε_1H * c_1H * l + ε_3H * c_3H * l

where A is the total absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length. By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two linear equations can be solved to find the concentrations of each tautomer.

dot

Caption: Workflow for UV-Vis-based determination of tautomeric equilibrium.

Quantitative Data from Analogous Systems

| System | K_eq | More Stable Isomer |

| 1-Methyl-1H-indene <=> 3-Methyl-1H-indene | 8.9 | 3-Methyl-1H-indene |

It is reasonable to expect a similar or even greater preference for the 3H-tautomer in the case of indene carboxylates due to the strong conjugative effect of the carboxylate group.

Signaling Pathways and Logical Relationships

The tautomerization of 1H-indene carboxylates to 3H-indene carboxylates can be represented as a reversible chemical equilibrium. This process is often catalyzed by acids or bases.

dot

Caption: Base-catalyzed tautomerization of indene carboxylates.

Conclusion

The tautomeric equilibrium between 1H- and 3H-indene carboxylates is a critical aspect of their chemistry, influencing their properties and potential applications. While direct experimental data is scarce, a combination of theoretical principles and experimental data from analogous systems provides a strong framework for understanding and investigating this phenomenon. The experimental protocols outlined in this guide for NMR and UV-Vis spectroscopy offer robust methods for the quantitative analysis of this tautomeric system. Further research, including detailed computational studies and experimental validation, is necessary to fully elucidate the thermodynamics and kinetics of this important tautomeric equilibrium.

References

- 1. benchchem.com [benchchem.com]

- 2. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. AN NMR STUDY OF INDENE USING A PROTON-PROTON DECOUPLING TECHNIQUE | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

The Reactivity of the Indene Ring System in Methyl 1H-indene-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene ring system is a crucial bicyclic aromatic hydrocarbon motif found in numerous natural products and pharmacologically active compounds. Methyl 1H-indene-3-carboxylate, as a functionalized indene derivative, presents a versatile scaffold for chemical synthesis and drug design. The strategic placement of the electron-withdrawing methyl carboxylate group on the five-membered ring significantly influences the reactivity of both the cyclopentadiene and benzene moieties. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key reaction classes including electrophilic aromatic substitution, nucleophilic addition, cycloaddition, oxidation, and reduction. Detailed experimental protocols for representative reactions are provided, and quantitative data is summarized for comparative analysis.

Introduction

Indene (C₉H₈) is an aromatic hydrocarbon composed of a benzene ring fused to a cyclopentene ring.[1][2] Its structure imparts a unique combination of aromatic and olefinic character, leading to a rich and diverse reactivity profile. The presence of a substituent, such as the methyl carboxylate group in this compound, further modulates this reactivity, offering opportunities for selective functionalization. This guide will delve into the specific reaction pathways of this important derivative.

Core Reactivity of the Indene Ring System

The reactivity of the indene core in this compound can be categorized by the distinct behaviors of its five-membered and six-membered rings. The cyclopentadienyl portion is highly susceptible to addition reactions and cycloadditions, while the benzene ring primarily undergoes electrophilic aromatic substitution. The electron-withdrawing nature of the methyl ester group at the 3-position deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition. Conversely, it deactivates the benzene ring towards electrophilic substitution.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution, although it is deactivated by the attached electron-withdrawing ester group. This deactivation means that harsher reaction conditions may be required compared to unsubstituted indene or indene with electron-donating groups. The substitution is directed to the positions meta to the five-membered ring fusion (positions 5 and 6), but primarily occurs at the 5- and 7-positions due to the directing influence of the fused ring system.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further synthetic transformations.

Predicted Reaction Scheme:

Caption: Predicted Nitration of this compound.

Experimental Protocol (General Procedure): A solution of this compound in concentrated sulfuric acid is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise, maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and then poured onto ice. The precipitated product is collected by filtration, washed with water, and purified by recrystallization.[3][4]

Table 1: Quantitative Data for Electrophilic Aromatic Substitution (Predicted)

| Reaction | Reagents | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0 - 25 | 1 - 2 | Methyl 5-nitro-1H-indene-3-carboxylate, Methyl 7-nitro-1H-indene-3-carboxylate | Data not available |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 0 - 25 | 2 - 4 | Methyl 5-acyl-1H-indene-3-carboxylate, Methyl 7-acyl-1H-indene-3-carboxylate | Data not available |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]

Predicted Reaction Workflow:

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. scribd.com [scribd.com]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

Potential Biological Activities of Indene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of indene derivatives. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative biological data, detailed experimental methodologies, and elucidation of the underlying signaling pathways. The information presented herein is intended to facilitate the rational design and development of novel therapeutic agents based on the versatile indene framework.

Anticancer Activities of Indene Derivatives

Indene derivatives have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process for cell division. Several synthetic derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.

Quantitative Anticancer Activity Data

The antiproliferative activity of various indene derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 12d | K562 (Human chronic myelogenous leukemia) | 0.028 | Tubulin Polymerization Inhibitor | [1][2] |

| H22 (Mouse hepatoma) | 0.068 | Tubulin Polymerization Inhibitor | [1] | |

| HeLa (Human cervical cancer) | 0.078 | Tubulin Polymerization Inhibitor | [1] | |

| A549 (Human lung carcinoma) | 0.087 | Tubulin Polymerization Inhibitor | [1] | |

| Indene-based compound 31 | - | 11 | Tubulin Polymerization Inhibitor | [3] |

| 2-benzylidene-1-indanones | MCF-7 (Human breast adenocarcinoma) | 10 - 880 nM | Cytotoxicity | [4] |

| HCT (Human colon carcinoma) | 10 - 880 nM | Cytotoxicity | [4] | |

| THP-1 (Human acute monocytic leukemia) | 10 - 880 nM | Cytotoxicity | [4] | |

| A549 (Human lung carcinoma) | 10 - 880 nM | Cytotoxicity | [4] |

Signaling Pathways in Anticancer Activity

A primary mechanism by which indene derivatives exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2][3] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of microtubules, which are essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Certain indene derivatives, particularly metabolites of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, have been shown to inhibit the tumorigenic Ras/Raf/MAPK signaling pathway.[5][6][7] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Replication and Plaque Assay of Influenza Virus in an Established Line of Canine Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1H-indene-3-carboxylate via Wolff Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff rearrangement is a powerful chemical reaction that transforms α-diazocarbonyl compounds into ketenes through a 1,2-rearrangement with the loss of dinitrogen. This versatile reaction has found significant application in organic synthesis, particularly for ring contraction and the homologation of carboxylic acids. A modern and efficient approach to this transformation involves the use of visible light to promote the rearrangement under mild conditions.

This document provides detailed application notes and protocols for the synthesis of Methyl 1H-indene-3-carboxylate, a valuable scaffold in medicinal chemistry, utilizing a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-one. The in situ generated ketene intermediate is trapped with methanol to yield the desired indene ester. This method offers high functional group tolerance and proceeds under robust reaction conditions, making it an attractive strategy for the synthesis of a variety of bioactive molecules.[1]

Reaction Principle

The synthesis proceeds in two key stages:

-

Preparation of the α-Diazo Ketone Precursor: The starting material, 1-diazonaphthalen-2(1H)-one, is synthesized from 2-naphthol via a diazo-transfer reaction.

-

Visible-Light-Promoted Wolff Rearrangement: The α-diazo ketone undergoes a rearrangement upon irradiation with blue light to form a highly reactive ketene intermediate. This intermediate is then trapped by an alcohol (in this case, methanol) to furnish the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Diazonaphthalen-2(1H)-one (Precursor)

This protocol is adapted from a literature procedure for the synthesis of the diazo compound.[2]

Materials:

-

2-Naphthol

-

2-Chloro-1,3-dimethylimidazolinium chloride

-

Sodium azide

-

15-Crown-5 ether

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-chloro-1,3-dimethylimidazolinium chloride (1.35 mmol) in acetonitrile (2 ml), add sodium azide (1.5 mmol) and 15-crown-5 ether (0.3 mmol) at 253 K (-20 °C) and stir the mixture for 30 minutes.

-

Add a solution of 2-naphthol (0.90 mmol) and triethylamine (1.8 mmol) in THF (4 ml) to the mixture and stir for an additional 20 minutes.

-

Quench the reaction with water and extract the organic materials three times with CH₂Cl₂.

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4/1) to yield 1-diazonaphthalen-2(1H)-one.

Protocol 2: Synthesis of this compound via Visible-Light Promoted Wolff Rearrangement

This protocol is based on the general procedure reported for the synthesis of 1H-indene-3-carboxylates.[3]

Materials:

-

1-Diazonaphthalen-2(1H)-one

-

Methanol (MeOH)

-

Toluene (anhydrous)

-

4-mL vial with a magnetic stirring bar

-

Blue LED reactor (24 W)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

In an oven-dried 4-mL vial equipped with a magnetic stirring bar, charge 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL).

-

Stir the mixture at room temperature under the irradiation of a 24 W blue LED for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, directly subject the reaction mixture to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and other representative esters prepared via the visible-light-promoted Wolff rearrangement.[3]

| Product ID | R Group (Alcohol) | Yield (%) | Physical State | Spectroscopic Data (¹H NMR, CDCl₃) |

| 3b | Methyl | 70 | Light-yellow oil | δ 7.50 – 7.45 (m, 1H), 7.39 (s, 1H), 7.30 – 7.25 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm |

| 3c | Isopropyl | 63 | Light-yellow oil | δ 7.49 – 7.44 (m, 1H), 7.37 (s, 1H), 7.30 – 7.21 (m, 1H), 5.23 – 5.15 (m, 1H), 3.44 (s, 2H), 1.32 (d, J = 6.2 Hz, 6H) ppm |

| 3g | 4-Methoxybenzyl | 62 | Pink solid | δ 7.48 – 7.43 (m, 1H), 7.36 – 7.23 (m, 5H), 5.22 (s, 2H), 3.74 (s, 3H), 3.43 (d, J = 1.7 Hz, 2H) ppm |

| 3h | (S)-1-Phenylethyl | 55 | Light-yellow oil | Spectroscopic data available in source. |

| 3m | Methyl (with 5-fluoro substituent on indene) | 65 | Yellow solid | δ 7.37 – 7.30 (m, 1H), 7.15 – 7.08 (m, 1H), 6.93 – 6.85 (m, 1H), 3.83 (s, 3H), 3.42 (s, 2H) ppm |

| 3z | Phenyl | 55 | White solid | δ 8.11 (d, J = 7.6 Hz 1H), 7.69 (s, 1H), 7.51 (d, J = 7.6 Hz, 1H), 7.46 – 7.35 (m, 3H), 7.32 – 7.21 (m, 4H), 3.61 (s, 2H) ppm |

Visualizations

Reaction Scheme: Synthesis of this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Wolff rearrangement step.

Mechanism of the Wolff Rearrangement

Caption: Simplified mechanism of the Wolff rearrangement showing concerted and stepwise pathways.

References

Application Notes and Protocols for Visible-Light Promoted Synthesis of 1H-Indene-3-Carboxylates

Introduction

The 1H-indene-3-carboxylate scaffold is a significant structural motif present in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] These activities include potential applications as anti-inflammatory, anti-cancer, and anti-microbial agents.[2][3] Consequently, the development of efficient and mild synthetic methodologies for accessing these valuable compounds is of high interest to researchers in organic synthesis and drug development. Recently, a novel and efficient protocol for the synthesis of diverse 1H-indene-3-carboxylates has been developed, utilizing a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones.[1][4] This method offers several advantages, including catalyst-free conditions, broad substrate scope, high functional group tolerance, and operational simplicity under mild reaction conditions.[1]

This document provides detailed application notes and experimental protocols for the visible-light promoted synthesis of 1H-indene-3-carboxylates, intended for researchers, scientists, and professionals in the field of drug development.

Reaction Principle

The synthesis proceeds via a sequential reaction cascade initiated by visible light. First, a 1-diazonaphthalen-2(1H)-one undergoes a photo-induced Wolff rearrangement to generate a highly reactive ketene intermediate. This intermediate is then trapped in situ by various alcohols or anilines to yield the desired 1H-indene-3-carboxylate derivatives in moderate to good yields.[1][4] The reaction is typically carried out at room temperature under the irradiation of a blue LED light source.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the visible-light promoted synthesis of 1H-indene-3-carboxylates.

Caption: General workflow for the synthesis of 1H-indene-3-carboxylates.

Detailed Experimental Protocol

This protocol is based on the general procedure reported for the visible-light-promoted sequential reaction of 1-diazonaphthalen-2(1H)-ones with alcohols.[5]

Materials and Equipment:

-

1-diazonaphthalen-2(1H)-one derivative (0.1 mmol, 1.0 equiv)

-

Alcohol (0.5 - 2.0 mmol, 5-20 equiv)

-

Anhydrous toluene (1.0 mL)

-

Oven-dried 4-mL vial with a magnetic stirring bar

-

Blue LED reactor (24 W)

-

Thin-layer chromatography (TLC) plates

-

Silica gel for flash column chromatography (200-300 mesh)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To an oven-dried 4-mL vial equipped with a magnetic stirring bar, add the 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equivalent).

-

Add the corresponding alcohol (5-20 equivalents) and anhydrous toluene (1.0 mL). The amount of alcohol may vary depending on the substrate.[5]

-

Seal the vial and stir the reaction mixture at room temperature.

-

Irradiate the mixture with a 24 W blue LED for 12 hours.

-

Monitor the progress of the reaction by TLC analysis.

-

Upon completion (typically after 12 hours), the reaction mixture can be directly subjected to purification.[5]

-

Purify the crude product by flash column chromatography on silica gel (eluent: typically a mixture of hexanes and ethyl acetate, e.g., 10:1) to afford the desired 1H-indene-3-carboxylate product.[5]

Quantitative Data Summary

The following table summarizes the yields of various 1H-indene-3-carboxylates synthesized using the described protocol with different alcohol substrates.

| Entry | Product | Alcohol Substrate | Yield (%) |

| 1 | Methyl 1H-indene-3-carboxylate | Methanol | 70 |

| 2 | Isopropyl 1H-indene-3-carboxylate | Isopropanol | 63 |

| 3 | tert-butyl 1H-indene-3-carboxylate | tert-Butanol | 44 |

| 4 | Cyclohexyl 1H-indene-3-carboxylate | Cyclohexanol | 68 |

| 5 | (S)-1-phenylethyl 1H-indene-3-carboxylate | (S)-1-phenylethanol | 55 |

| 6 | (S)-3,7-dimethyloct-6-en-1-yl 1H-indene-3-carboxylate | (S)-citronellol | 71 |

Data sourced from the supporting information of the cited publication.[5] The yields are for the isolated products.

Characterization of Representative Products

Below is the characterization data for selected 1H-indene-3-carboxylate products.[5]

This compound:

-

Appearance: Light-yellow oil

-

Yield: 70% (12.2 mg)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50 – 7.42 (m, 2H), 7.37 (s, 1H), 7.28 – 7.18 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm.

Isopropyl 1H-indene-3-carboxylate:

-

Appearance: Light-yellow oil

-

Yield: 63% (12.7 mg)

-

¹H NMR (CDCl₃, 300 MHz): δ 7.49 – 7.40 (m, 2H), 7.31 (s, 1H), 7.21 – 7.16 (m, 1H), 5.23 – 5.15 (m, 1H), 3.443 – 3.437 (m, 2H), 1.32 (d, J = 6.2 Hz, 6H) ppm.

-

¹³C NMR (CDCl₃, 75 MHz): δ 163.8, 144.2, 143.5, 140.9, 136.9, 126.6, 125.5, 123.8, 122.5, 67.9, 38.3, 22.0 ppm.

(S)-1-phenylethyl 1H-indene-3-carboxylate:

-

Appearance: Light-yellow oil

-

Yield: 55% (14.6 mg)

-

¹H NMR (CDCl₃, 300 MHz): δ 7.49 – 7.30 (m, 5H), 6.14 (q, J = 6.5 Hz, 1H), 3.51 (s, 2H), 1.69 (d, J = 6.6 Hz, 3H) ppm.

-

¹³C NMR (CDCl₃, 75 MHz): δ 163.4, 144.8, 143.5, 141.8, 140.8, 136.5, 128.6, 127.9, 126.7, 126.1, 125.6, 123.8, 122.5, 72.5, 38.4, 22.5 ppm.

-

HRMS (ESI+): Calculated for C₁₈H₁₇O₂ [M+H]⁺: 265.1229, found: 265.1223.

Conclusion